Ethamivan
Overview
Description
Synthesis Analysis
Ethamivan is also known as Vanillic acid diethylamide . Its empirical formula is C12H17NO3 . The synthesis of Ethamivan involves the reaction of Vanillic acid with diethylamine .
Physical And Chemical Properties Analysis
Ethamivan has a density of 1.1±0.1 g/cm3 . Its boiling point is 401.4±35.0 °C at 760 mmHg . The vapour pressure of Ethamivan is 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.8±3.0 kJ/mol . The flash point of Ethamivan is 196.6±25.9 °C .
Scientific Research Applications
Central Alveolar Hypoventilation
A study by Naughton, Block, & Welch (2015) explored the use of Ethamivan in central alveolar hypoventilation. They found that Ethamivan administration did not affect the exaggerated hypoxemia and hypercapnia during sleep in a patient with this condition, suggesting limited effectiveness in this specific application.
Antitubercular Drug Development
In the context of tuberculosis treatment, Ethamivan's structural analogue, Ethambutol, has been a focus. Protopopova et al. (2005) in their paper "Identification of a new antitubercular drug candidate, SQ109, from a combinatorial library of 1,2-ethylenediamines" discussed the development of new drugs based on the ethylenediamine structure of Ethambutol, suggesting the relevance of Ethamivan-like compounds in developing future tuberculosis treatments.
Drug Resistance in Tuberculosis
The emergence of drug resistance, particularly to Ethambutol (a related compound), in the treatment of tuberculosis has been studied. Srivastava et al. (2010) in their research "Efflux-pump-derived multiple drug resistance to ethambutol monotherapy in Mycobacterium tuberculosis" highlighted the role of efflux pumps in developing resistance, which could have implications for the use of Ethamivan in similar contexts.
Neuropharmacology
In the field of neuropharmacology, compounds structurally related to Ethamivan have been explored for various applications. For instance, a study on "Neuropharmacology Effects of Nigella sativa and Its Main Component, Thymoquinone" by Javidi, Razavi, & Hosseinzadeh (2016) (link to paper) discusses the potential use of these compounds in treating neurological disorders.
Drug-Induced Toxicity
Yamada et al. (2016) in their study ["Ethambutol neutralizes lysosomes and causes lysosomal zinc accumulation"](https://consensus.app/papers/ethambutol-neutralizes-lysosomes-causes-zinc-yamada/a89ba7fa98655f33bd05f7296817d7bd/?utm_source=chatgpt) explored the side effects of Ethambutol, a compound structurally similar to Ethamivan. They discovered that Ethambutol can accumulate in autophagosomes and lysosomes, leading to zinc accumulation and lysosomal neutralization. This research provides insights into the potential cellular mechanisms that might be relevant for Ethamivan as well.
Safety And Hazards
Ethamivan is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Ethamivan . In case of ingestion, it is advised to immediately call a poison center or doctor .
Relevant Papers
There are several papers that discuss Ethamivan. One paper discusses the effects of Ethamivan in patients with chronic respiratory disease . Another paper discusses the use of Ethamivan in the treatment of barbiturate poisoning . There is also a paper that discusses the experiences with Ethamivan, a new respiratory stimulant and analeptic .
properties
IUPAC Name |
N,N-diethyl-4-hydroxy-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3/h6-8,14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJODPIMMWWMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023007 | |
Record name | Ethamivan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethamivan | |
CAS RN |
304-84-7 | |
Record name | Ethamivan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethamivan [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamivan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHAMIVAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etamivan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethamivan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etamivan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHAMIVAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M44O63YPV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-95.5 | |
Record name | Etamivan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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